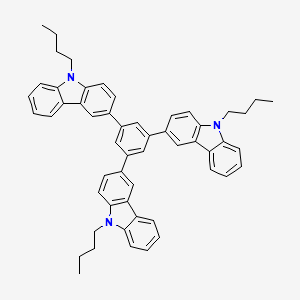
3,3',3''-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) is a complex organic compound characterized by its symmetrical structure and multiple carbazole units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) typically involves the following steps:
Formation of the Benzene Core: The benzene-1,3,5-triyl core is synthesized through a series of reactions, often starting with benzene derivatives.
Attachment of Carbazole Units: The carbazole units are introduced through a series of substitution reactions. This involves the use of reagents such as butyl bromide and carbazole under specific conditions to ensure the correct attachment to the benzene core.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole units are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while reduction can produce fully hydrogenated carbazole compounds.
Scientific Research Applications
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonics: Its ability to absorb and emit light at specific wavelengths makes it useful in photonic devices and sensors.
Material Science: The compound can be used to develop new materials with unique electronic and optical properties.
Biological Research: It may serve as a probe or marker in biological studies due to its fluorescence properties.
Mechanism of Action
The mechanism by which 3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) exerts its effects is primarily related to its electronic structure. The multiple carbazole units allow for extensive conjugation, facilitating electron transfer and light absorption/emission processes. The compound can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3,3’,3’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazin-4-yl): A similar compound with a different set of functional groups, exhibiting unique electronic properties.
Benzene-1,3,5-triyl triformate: Another compound with a benzene-1,3,5-triyl core, used as a CO source in carbonylation reactions.
Uniqueness
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) is unique due to its specific combination of carbazole units and butyl groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
Properties
CAS No. |
849908-78-7 |
|---|---|
Molecular Formula |
C54H51N3 |
Molecular Weight |
742.0 g/mol |
IUPAC Name |
3-[3,5-bis(9-butylcarbazol-3-yl)phenyl]-9-butylcarbazole |
InChI |
InChI=1S/C54H51N3/c1-4-7-28-55-49-19-13-10-16-43(49)46-34-37(22-25-52(46)55)40-31-41(38-23-26-53-47(35-38)44-17-11-14-20-50(44)56(53)29-8-5-2)33-42(32-40)39-24-27-54-48(36-39)45-18-12-15-21-51(45)57(54)30-9-6-3/h10-27,31-36H,4-9,28-30H2,1-3H3 |
InChI Key |
DGCQKFBWAUYCJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CCCC)C7=CC8=C(C=C7)N(C9=CC=CC=C98)CCCC)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















